molecular formula C14H21N3O10S B075526 S-(1,2-Dicarboxyethyl)glutathione CAS No. 1115-52-2

S-(1,2-Dicarboxyethyl)glutathione

Cat. No. B075526
CAS RN: 1115-52-2
M. Wt: 423.4 g/mol
InChI Key: PWCIUOASSAHGHI-WPZUCAASSA-N
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Description

S-(1,2-Dicarboxyethyl)glutathione is a peptide known for its inhibitory effects on blood coagulation and platelet aggregation .


Synthesis Analysis

The effect of S-(1,2-dicarboxyethyl)glutathione (DCE-GS) on glutathione (GSH) synthesis, especially γ-glutamylcysteine synthetase (γ-GCS), was studied in rat liver homogenate. It was found that the feedback inhibition of the γ-GCS by GSH was released by the addition of DCE-GS in a dose-dependent manner .


Molecular Structure Analysis

The molecular formula of S-(1,2-Dicarboxyethyl)glutathione is C14H21N3O10S, and its molecular weight is 423.4 . The molecule contains a total of 48 bonds, including 27 non-H bonds, 6 multiple bonds, 14 rotatable bonds, 6 double bonds, 4 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), 4 hydroxyl groups, and 1 sulfide .


Chemical Reactions Analysis

S-(1,2-dicarboxyethyl) glutathione (DCEG) and S-(1,2-dicarboxyethyl) cysteine (DCEC) have been investigated for their effects on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils .


Physical And Chemical Properties Analysis

The molecular weight of S-(1,2-Dicarboxyethyl)glutathione is 423.4, and its chemical formula is C14H21N3O10S .

Scientific Research Applications

Enhancement of Hepatocyte DNA Synthesis

DCE-GS has been studied for its role in enhancing DNA synthesis in hepatocytes, particularly when combined with epidermal growth factor (EGF). This suggests a potential application in liver regeneration and therapeutic strategies for liver diseases .

Liver Regeneration

The levels of DCE-GS increase significantly during the liver regeneration process following partial hepatectomy. This indicates that DCE-GS may play a role in the physiological process of liver regeneration, making it a molecule of interest in regenerative medicine and liver health research .

Modulation of Glutathione Synthesis

Research has shown that DCE-GS can modulate the synthesis of glutathione (GSH) by affecting the enzyme γ-glutamylcysteine synthetase (γ-GCS). This interaction could be leveraged to study and potentially treat conditions related to oxidative stress and GSH metabolism .

Elevation of Glutathione Levels in Cells

DCE-GS esters have been observed to elevate GSH levels in human hepatocellular carcinoma cell lines. This property could be utilized in designing new therapeutic approaches to manage diseases associated with GSH deficiency .

Anti-inflammatory and Anti-anaphylactic Effects

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic effects in vivo. It also inhibits histamine release from rat mast cells in vitro. These findings could lead to the development of new anti-inflammatory drugs or treatments for allergic reactions .

Ophthalmological Applications

Given that DCE-GS is present in the lens of the eye, there is potential for research into its role in ocular health and the development of treatments for eye conditions related to oxidative damage and aging .

Safety And Hazards

According to the safety data sheet, S-(1,2-Dicarboxyethyl)glutathione is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Future Directions

The level of S-(1,2-dicarboxyethyl)glutathione (DCE-GS) was found to increase during the regeneration of rat liver after partial hepatectomy, suggesting that DCE-GS plays a role in stimulating the GSH synthesis . Furthermore, when DCE-GS was added with epidermal growth factor (EGF), the tripeptide effectively enhanced EGF-stimulated DNA synthesis of hepatocytes under the culture conditions of low cell density .

properties

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1,2-Dicarboxyethyl)glutathione

CAS RN

1115-52-2
Record name S-(1,2-Dicarboxyethyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-DICARBOXYETHYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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